
2-((4-Chlorophenyl)sulfonyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorophenyl)sulfonyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H9ClF4N2O2S and its molecular weight is 404.76. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Chlorophenyl)sulfonyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Chlorophenyl)sulfonyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fuel-Cell Applications
A study on sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers, which are relevant for their proton conductivity properties, showcases the potential application of sulfone and fluorinated groups in fuel-cell technology. These SPEs exhibit proton conductivity comparable to that of Nafion membrane, crucial for fuel cell performance. The introduction of fluorenyl groups, akin to the chemical structure of interest, highlights the role of such functional groups in enhancing water uptake and proton conductivity. These materials demonstrate promising characteristics for fuel-cell applications due to their high mechanical properties and pronounced phase separation, contributing to their efficiency and durability (Bae, Miyatake, & Watanabe, 2009).
Fluorescent Molecular Probes
Fluorinated compounds, including those with sulfonyl groups, serve as essential components in the development of fluorescent molecular probes. Such probes are vital for biological and chemical sensing, leveraging the solvent-dependent fluorescence of these compounds for various applications. The study of 2,5-Diphenyloxazoles with sulfonyl and dimethylamino groups illustrates the potential of similar fluorinated compounds in creating sensitive and versatile fluorescent probes. These probes can be employed to investigate a multitude of biological events and processes, benefiting from their strong fluorescence, large Stokes shift, and high quantum yields (Diwu et al., 1997).
Advanced Polymeric Materials
The synthesis of organosoluble and light-colored fluorinated polyimides from related fluorinated diamine monomers highlights the application of such compounds in creating new materials with desirable properties like high strength, thermal stability, and low color intensity. These materials are promising for various industrial and technological applications, providing insights into the development of polymers with tailored properties for specific needs. The process involves nucleophilic substitution reactions, demonstrating the chemical versatility of fluorinated sulfones in polymer science (Yang, Su, & Wu, 2005).
Eigenschaften
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-[2-fluoro-5-(trifluoromethyl)anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF4N2O2S/c17-11-2-4-12(5-3-11)26(24,25)13(8-22)9-23-15-7-10(16(19,20)21)1-6-14(15)18/h1-7,9,23H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQGJHFVALTZHM-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=C(C=CC(=C2)C(F)(F)F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C\NC2=C(C=CC(=C2)C(F)(F)F)F)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chlorophenyl)sulfonyl)-3-((2-fluoro-5-(trifluoromethyl)phenyl)amino)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Cyano-N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]pyridine-3-carboxamide](/img/structure/B2655867.png)
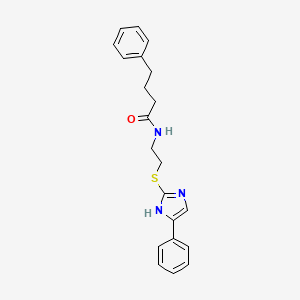

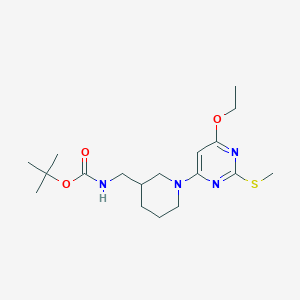

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2655878.png)
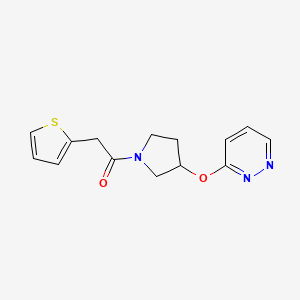
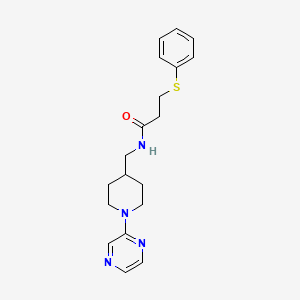
![3-chloro-N-[(2,3-dimethylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2655883.png)
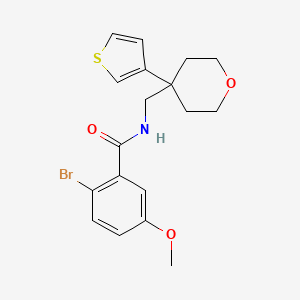
![2-Fluoro-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2655886.png)
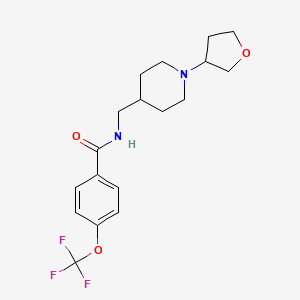
![1-(Azepan-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2655888.png)